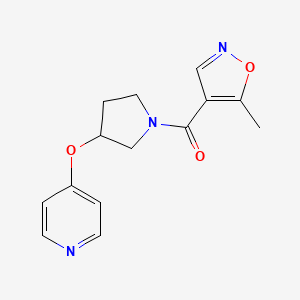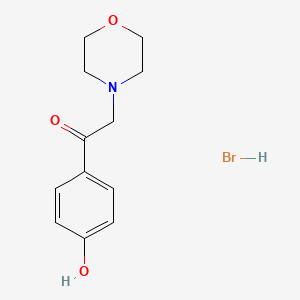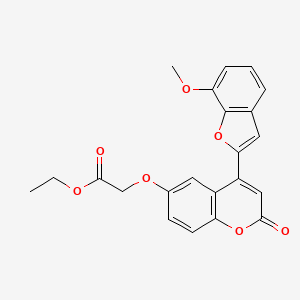
ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((4-(7-methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate is a complex organic compound. It contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The compound also includes a chromen ring and an ester group .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. One method involves a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling, which has fewer side reactions and high yield .Molecular Structure Analysis
The molecular formula of this compound is C28H22O7 . It contains a benzofuran ring, a chromen ring, and an ester group. The benzofuran ring is a heterocyclic compound having a benzene ring fused to a furan ring .Scientific Research Applications
Antioxidative and Anti-inflammatory Properties
A study by Makkar and Chakraborty (2018) explored a derivative of 2H-chromen, similar in structure to Ethyl 2-((4-(7-Methoxybenzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)acetate, derived from red seaweed. This compound exhibited significant anti-inflammatory activity by inhibiting pro-inflammatory cyclooxygenase and lipoxygenase. Additionally, it demonstrated notable antioxidative activity, comparable to synthetic antioxidants and greater than α-tocopherol (Makkar & Chakraborty, 2018).
Antimicrobial Activity
Parameshwarappa et al. (2009) synthesized derivatives of 2H-chromen, which is structurally related to this compound. These compounds were screened for their antibacterial and antifungal activities, indicating their potential in antimicrobial research (Parameshwarappa et al., 2009).
Synthesis and Characterization
Various studies have focused on the synthesis and characterization of compounds similar to this compound. For instance, Reddy and Nagaraj (2008) described the synthesis of a compound involving a similar 2H-chromen structure (Reddy & Nagaraj, 2008). Similarly, Čačić et al. (2009) explored the design and synthesis of Thiazolidin-4-ones based on a related chromen structure, highlighting their structural elucidation (Čačić et al., 2009).
Bioevaluation and Antimicrobial Potential
Shah et al. (2016) synthesized and evaluated novel derivatives of a compound structurally related to this compound. These compounds showed promise in antimicrobial, antifungal, and antimalarial activities, suggesting potential pharmaceutical applications (Shah et al., 2016).
Crystal Structure and Hirshfeld Surface Analysis
Jyothi et al. (2017) conducted a study focusing on the crystal structure and Hirshfeld surface analysis of a compound with a 2H-chromen structure, akin to this compound. This study provided insights into the nature of intermolecular contacts and bonding in such compounds (Jyothi et al., 2017).
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . They are considered potential natural drug lead compounds . Therefore, the future research directions could include further exploration of the biological activities of this compound and its potential applications as a drug.
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, a core structure in this compound, have been found to exhibit antimicrobial properties . They are considered as emerging scaffolds for antimicrobial agents .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to their antimicrobial activity . The presence of different substituents on the benzofuran ring can enhance this activity .
Biochemical Pathways
Benzofuran derivatives are known to interact with multiple targets and pathways due to their wide range of biological activities .
Pharmacokinetics
The bioavailability of benzofuran derivatives can be improved by modifying the substitution pattern around the nucleus .
Result of Action
Benzofuran derivatives are known to exhibit a wide range of biological and pharmacological applications .
Properties
IUPAC Name |
ethyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-2-oxochromen-6-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O7/c1-3-26-21(24)12-27-14-7-8-17-15(10-14)16(11-20(23)28-17)19-9-13-5-4-6-18(25-2)22(13)29-19/h4-11H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGWUMXBXCSDAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

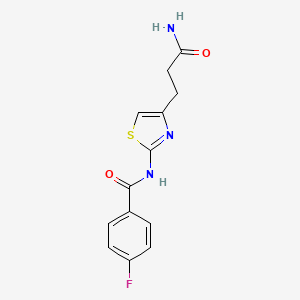
![3-(3-methylphenyl)-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2954704.png)
![3-(3,5-Dimethylpyrazol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2954706.png)

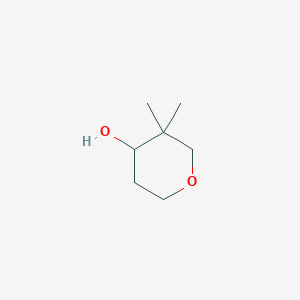
![1-[2-[(2-Chlorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2954709.png)
![2-chloro-N-[[(2-chloroacetyl)amino]-[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]acetamide](/img/structure/B2954710.png)
![2-(4-fluorophenoxy)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2954711.png)
![ethyl 4-(2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2954712.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2954713.png)
